

Spectroscopic Analysis of 1,8-Dibenzoyloctane: A Technical Guide

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Compound of Interest

Compound Name: 1,8-Dibenzoyloctane

Cat. No.: B1330262

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Disclaimer: Experimental spectroscopic data for **1,8-dibenzoyloctane** is not readily available in public databases. The data presented in this guide is predicted based on the analysis of its chemical structure and known spectroscopic values for similar functional groups and structural motifs.

This technical guide provides a detailed overview of the predicted spectroscopic data for **1,8-dibenzoyloctane**, targeting researchers, scientists, and professionals in drug development. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for **1,8-dibenzoyloctane**.

Table 1: Predicted ^1H NMR Data

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
~7.95	Doublet	4H	Aromatic Protons (ortho to C=O)
~7.55	Triplet	2H	Aromatic Protons (para to C=O)
~7.45	Triplet	4H	Aromatic Protons (meta to C=O)
~2.95	Triplet	4H	-CH ₂ - adjacent to C=O
~1.70	Quintet	4H	-CH ₂ - beta to C=O
~1.35	Multiplet	8H	Central -CH ₂ - groups of the octane chain

Predicted in CDCl₃ at 300 MHz.

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ) ppm	Carbon Type	Assignment
~200	Quaternary	Carbonyl Carbon (C=O)
~137	Quaternary	Aromatic Carbon attached to C=O
~133	Tertiary	Aromatic Carbon (para to C=O)
~128.5	Tertiary	Aromatic Carbon (meta to C=O)
~128	Tertiary	Aromatic Carbon (ortho to C=O)
~38	Secondary	-CH ₂ - adjacent to C=O
~29	Secondary	Central -CH ₂ - groups of the octane chain
~24	Secondary	-CH ₂ - beta to C=O

Predicted in CDCl₃ at 75 MHz.

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3100-3000	Medium	C-H	Aromatic Stretch
2950-2850	Strong	C-H	Aliphatic Stretch
~1685	Strong	C=O	Ketone Stretch
1600-1450	Medium-Strong	C=C	Aromatic Ring Stretch
1450-1350	Medium	C-H	Aliphatic Bend
~750 and ~690	Strong	C-H	Aromatic Out-of-plane Bend

Table 4: Predicted UV-Vis Absorption Data

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition	Chromophore
~245	High	$\pi \rightarrow \pi$	Benzoyl group
~280	Medium	$\pi \rightarrow \pi$	Benzoyl group
~320	Low	$n \rightarrow \pi^*$	Carbonyl group

Predicted in a non-polar solvent like hexane.

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a solid organic compound like **1,8-dibenzoyloctane**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR) and place it in a clean, dry vial.
 - Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) to the vial.
 - Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
 - Using a Pasteur pipette, transfer the solution into a clean, dry NMR tube.
 - If the solution contains any particulate matter, it should be filtered through a small cotton plug in the pipette.
- Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.

- The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.
- Acquire the NMR spectrum. For ^1H NMR, a small number of scans are typically sufficient. For ^{13}C NMR, a larger number of scans will be required to achieve a good signal-to-noise ratio.
- Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0 ppm).

Infrared (IR) Spectroscopy

A common method for solid samples is the thin film method.

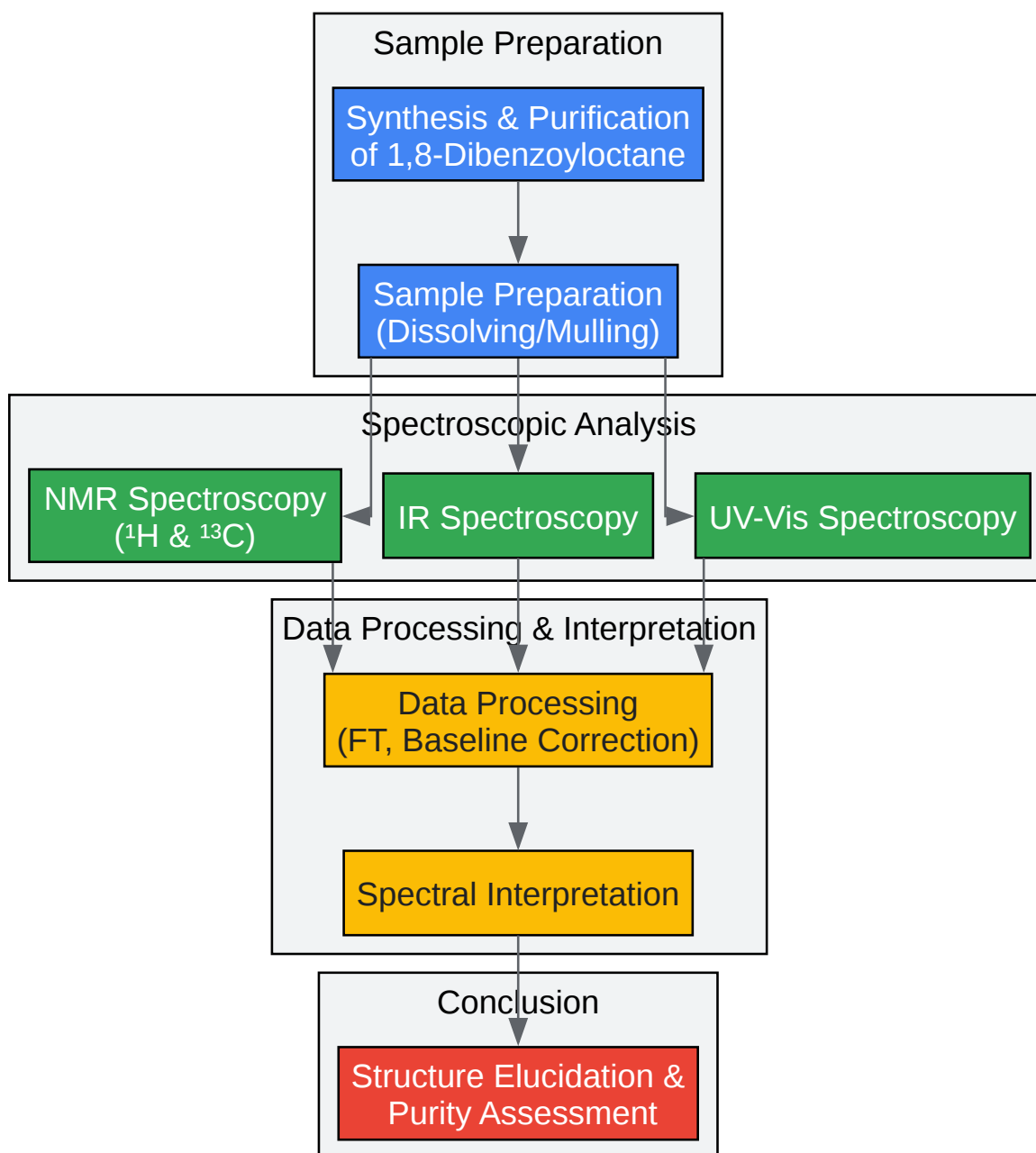
- Sample Preparation (Thin Film):
 - Place a small amount of the solid sample (a few milligrams) in a clean vial.
 - Add a few drops of a volatile solvent (e.g., dichloromethane or acetone) to dissolve the solid.
 - Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.
 - Deposit a drop of the solution onto the salt plate and allow the solvent to evaporate completely. This will leave a thin film of the solid sample on the plate.
- Data Acquisition:
 - Place the salt plate in the sample holder of the IR spectrometer.
 - Acquire a background spectrum of the clean, empty sample compartment.
 - Acquire the sample spectrum.
 - The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

- Sample Preparation:
 - Prepare a stock solution of the sample by accurately weighing a small amount of the solid and dissolving it in a known volume of a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).
 - From the stock solution, prepare a dilute solution of a concentration that will result in an absorbance reading between 0.1 and 1.0.
 - Fill a clean quartz cuvette with the dilute sample solution.
 - Fill a matching cuvette with the pure solvent to be used as a blank.
- Data Acquisition:
 - Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
 - Replace the blank cuvette with the sample cuvette.
 - Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
 - The wavelength of maximum absorbance (λ_{max}) is identified from the spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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Caption: General workflow for the spectroscopic analysis of an organic compound.

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